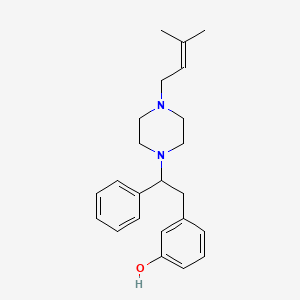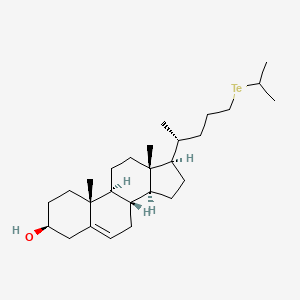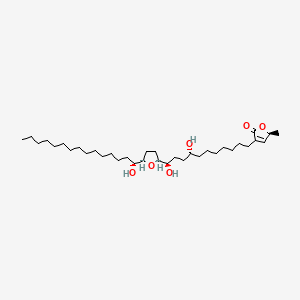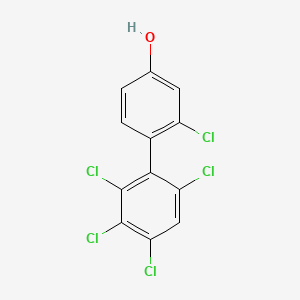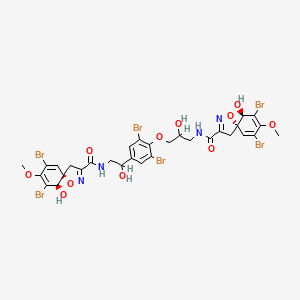
Isofistularin-3
Descripción general
Descripción
Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba. It has been characterized as a new DNA methyltransferase 1 (DNMT1) inhibitor. This compound has shown potential in cancer research due to its ability to induce cell cycle arrest and sensitize cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL) by affecting various molecular pathways. This compound reduces the viability and colony-forming potential of cancer cells without affecting healthy cells, highlighting its potential for further drug development (Florean et al., 2016).
Synthesis Analysis
The synthesis of this compound and related compounds involves complex chemical processes. For example, the total synthesis of structurally similar bromotyrosine derivatives employs strategies like base-promoted Dieckmann-type keto-ester condensation, followed by sequential di-bromination, elimination, bromination, and coupling reactions to achieve the desired core structure of these natural products (Das & Hamme, 2015).
Aplicaciones Científicas De Investigación
Terapia contra el cáncer: Inhibición de la metilación del ADN
Isofistularin-3 se ha caracterizado como un novedoso inhibidor de la ADN metiltransferasa 1 (DNMT1), una enzima responsable de mantener los patrones de metilación del ADN que a menudo se alteran en el cáncer. Al unirse al bolsillo de interacción con el ADN de DNMT1, this compound reduce la actividad de la enzima, lo que lleva a la reexpresión de genes supresores de tumores y la inducción del arresto del ciclo celular en las células cancerosas {svg_1}.
Mejora de la eficacia quimioterapéutica
La investigación indica que this compound puede sensibilizar las células cancerosas al ligando inductor de apoptosis relacionado con el factor de necrosis tumoral (TRAIL), mejorando la respuesta apoptótica. Este efecto sinérgico sugiere que this compound podría utilizarse para mejorar la eficacia de los agentes quimioterapéuticos existentes {svg_2}.
Inducción de la autofagia
This compound induce la autofagia, un proceso celular involucrado en la degradación y el reciclaje de los componentes celulares. Esta acción se evidencia por cambios morfológicos típicos de la autofagia, como la formación de vacuolas autofágicas, y se valida por la conversión de LC3I a LC3II, un marcador de autofagia {svg_3}.
Actividad antitumorigénica
Los estudios in vitro han demostrado que this compound exhibe propiedades antitumorigénicas. Reduce la viabilidad y la formación de colonias de las células cancerosas, así como inhibe el crecimiento tumoral in vivo en líneas celulares de linfoma, sin afectar la viabilidad de las células no cancerosas {svg_4}.
Citotoxicidad contra las células cancerosas
This compound ha demostrado actividad citotóxica contra las células HeLa, una línea de células de cáncer cervical humano. La capacidad del compuesto para reducir la viabilidad celular sugiere su potencial como agente terapéutico para el tratamiento de ciertos tipos de cáncer {svg_5}.
Potencial antimetastásico
Si bien la influencia de this compound en las propiedades celulares prometastásicas es insignificante, su papel en la actividad antimetastásica de los compuestos relacionados está bajo investigación. Esto podría conducir al desarrollo de nuevas estrategias para prevenir la propagación del cáncer {svg_6}.
Mecanismo De Acción
Isofistularin-3 (Iso-3), also known as Fistularin-3, is a brominated alkaloid derived from the marine sponge Aplysina aerophoba . This compound has been characterized for its potent anticancer properties, primarily through its role as a DNA methyltransferase (DNMT) inhibitor .
Target of Action
Iso-3 primarily targets DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme responsible for maintaining methylation patterns in the DNA during replication, playing a crucial role in gene expression, cell differentiation, and tumorigenesis .
Mode of Action
Iso-3 acts as a direct, DNA-competitive DNMT1 inhibitor . Docking analysis has revealed that Iso-3 binds within the DNA binding site of DNMT1 . This interaction inhibits the activity of DNMT1, leading to decreased DNA methylation .
Biochemical Pathways
The inhibition of DNMT1 by Iso-3 affects several biochemical pathways. One significant effect is the demethylation of CpG sites within the essential Sp1 regulatory region of the aryl hydrocarbon receptor (AHR) gene promoter . This leads to increased expression of the AHR tumor suppressor gene .
Result of Action
Iso-3’s inhibition of DNMT1 leads to a variety of cellular effects. It induces cell cycle arrest in the G0/G1 phase, reducing cell proliferation . This is accompanied by increased expression of cell cycle inhibitors p21 and p27, and reduced levels of cyclin E1, PCNA, and c-myc . Iso-3 also induces morphological changes typical of autophagy . Furthermore, it sensitizes cancer cells to tumor-necrosis-factor related apoptosis inducing ligand (TRAIL)-induced apoptosis .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Isofistularin-3 plays a crucial role in biochemical reactions, particularly as a DNA methyltransferase (DNMT)1 inhibitor . It interacts with several biomolecules, including enzymes and proteins. This compound binds within the DNA binding site of DNMT1, leading to the inhibition of its activity . This interaction results in the demethylation of CpG sites within the promoter regions of tumor suppressor genes, thereby increasing their expression . Additionally, this compound has been shown to synergize with tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest in the G0/G1 phase, leading to growth inhibition of cancer cells . This compound also influences cell signaling pathways by increasing the expression of tumor suppressor genes such as aryl hydrocarbon receptor (AHR) . Furthermore, this compound promotes autophagy, as evidenced by morphological changes and LC3I-II conversion observed in treated cells . The compound’s ability to sensitize cells to TRAIL-induced apoptosis further highlights its impact on cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNMT1, leading to the inhibition of DNA methylation . This inhibition results in the reactivation of tumor suppressor genes, contributing to the compound’s anti-cancer effects . This compound also induces autophagy by promoting the conversion of LC3I to LC3II, a marker of autophagy . Additionally, the compound enhances TRAIL-induced apoptosis by reducing the expression of survivin, an inhibitor of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound induces prolonged proliferation arrest and autophagy, which may eventually lead to cell death . This compound’s stability and degradation have been studied, revealing that its effects on cellular function persist over extended periods of treatment . These findings suggest that this compound maintains its activity and efficacy in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-tumorigenic and anti-metastatic properties . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . This compound’s ability to induce apoptosis and inhibit cell proliferation has been demonstrated in various animal models, further supporting its potential as a cancer treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DNMT1 . By inhibiting DNMT1, the compound affects the methylation status of DNA, leading to changes in gene expression . This interaction also influences metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . This compound’s role in demethylating tumor suppressor genes underscores its significance in cancer metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with DNMT1 facilitates its localization to the nucleus, where it exerts its effects on DNA methylation . This compound’s distribution within cells is influenced by its binding to specific transporters and binding proteins, which aid in its accumulation and localization . These interactions ensure that the compound reaches its target sites to exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with DNMT1 . This localization is crucial for its activity as a DNA methyltransferase inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function . This compound’s presence in the nucleus allows it to modulate gene expression and influence cellular processes such as autophagy and apoptosis .
Propiedades
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13?,20?,26-,27-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURTULDFIIAPTC-CJQKJACMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Br6N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87099-50-1 | |
| Record name | Isofistularin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



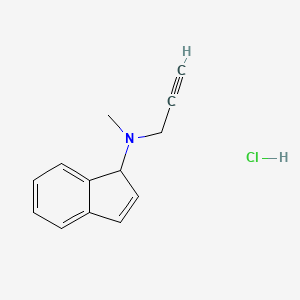
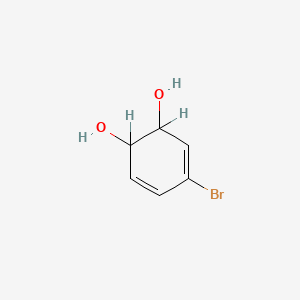
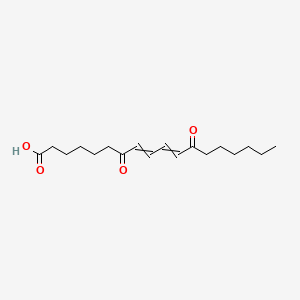
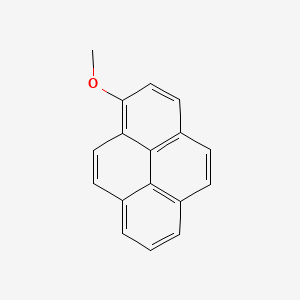
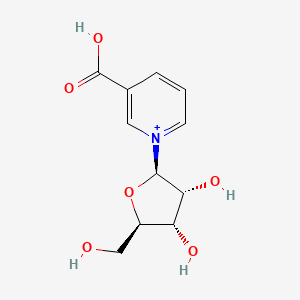
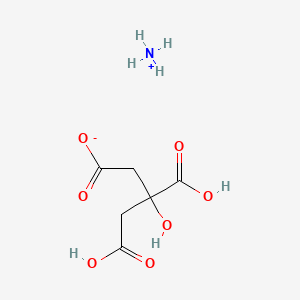
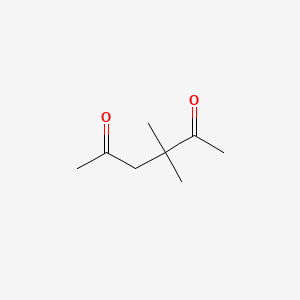
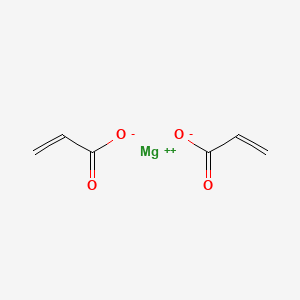
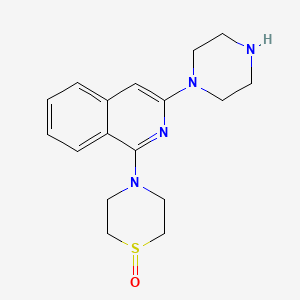
![(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B1198108.png)
